6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane is a bicyclic organic compound that serves as a versatile reagent in synthetic organic chemistry. Its structure consists of a fused aziridine and tetrahydrofuran ring, with a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom. This compound is primarily recognized for its role as a precursor in the synthesis of various complex molecules, particularly unsaturated and alkynyl 1,2-amino alcohols. [, ]
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane is a heterocyclic compound notable for its unique bicyclic structure, which incorporates both an oxygen and a nitrogen atom within the ring system. This compound is classified under bicyclic aziridines, characterized by a strained three-membered aziridine ring fused with a cyclopentane framework. The presence of the tosyl group (p-toluenesulfonyl) enhances the stability and reactivity of the compound, making it a valuable reagent in synthetic organic chemistry, particularly in the development of biologically active molecules and materials science .
The synthesis of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane typically involves several key steps:
Careful control of reaction conditions is crucial to maximizing yields and minimizing side products. The use of protecting groups like tosyl is essential for stabilizing reactive intermediates during these transformations.
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane can participate in various chemical reactions:
The mechanism of action for 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane varies based on its applications, particularly in medicinal chemistry where it has been linked to antiviral activities against pathogens such as hepatitis C virus and SARS-CoV-2 (the virus responsible for COVID-19). It acts as a crucial component in several antiviral medications, including boceprevir and PF-07321332 .
Studies indicate that compounds similar to 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane are involved in significant biochemical pathways relevant to antiviral mechanisms, highlighting their potential therapeutic applications.
The physical properties of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane include:
The chemical properties are characterized by its reactivity due to the presence of functional groups within its structure, particularly the tosyl group which enhances electrophilic characteristics.
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane has several notable applications in scientific research:
The compound commonly referred to as "6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane" is systematically named under IUPAC conventions as 6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane. Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol [2] [3] [7]. The CAS registry number 798575-96-9 unambiguously identifies this specific isomer [2]. Isomerism considerations are critical due to positional ambiguity:
O=S(N1C2COCC12)(C3=CC=C(C)C=C3)=O confirms atom connectivity, distinguishing it from regioisomers like 3-Tosyl-6-oxa derivatives (O=S(N1CC2OC2C1)(C3=CC=C(C)C=C3)=O) [2] [8]. Table 1: Nomenclature and Identifier Comparison
| Compound Name | CAS Number | Molecular Formula | Distinctive SMILES Pattern |
|---|---|---|---|
| 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane | 798575-96-9 | C₁₁H₁₃NO₃S | O=S(N1C2COCC12)(C3=CC=C(C)C=C3)=O |
| 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | 159555-66-5 | C₁₁H₁₃NO₃S | O=S(N1CC2OC2C1)(C3=CC=C(C)C=C3)=O |
The bicyclo[3.1.0]hexane skeleton consists of a strained three-membered aziridine ring (N6-C1-C2) fused to a five-membered 1,3-dioxolane ring (O3-C4-C5-C1-C2). Key structural features include:
Table 2: Spectroscopic Signatures of Key Functional Groups
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|---|
| Tosyl (-SO₂Ar) | 1170 (asym S=O), 1360 (sym S=O) | 2.42 (s, 3H, CH₃), 7.35–7.80 (m, 4H, Ar-H) | 21.6 (CH₃), 127–145 (Ar-C) |
| Aziridine (N-CH₂) | 930–990 (C-N stretch) | 2.75–3.15 (m, 2H, N-CH₂) | 35.8 (N-CH₂) |
| Dioxolane (C-O-C) | 1060–1100 (C-O-C asym) | 3.90–4.30 (m, 2H, O-CH₂) | 68.5 (O-CH₂) |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4